molecular formula C10H13NO2S B2414563 Methyl 4-amino-3-(ethylthio)benzoate CAS No. 1557324-26-1

Methyl 4-amino-3-(ethylthio)benzoate

Cat. No.: B2414563
CAS No.: 1557324-26-1
M. Wt: 211.28
InChI Key: BKSIEBMZZMWFRG-UHFFFAOYSA-N
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Description

Methyl 4-amino-3-(ethylthio)benzoate is an organic compound with the molecular formula C10H13NO2S It is a derivative of benzoic acid, where the carboxyl group is esterified with methanol, and the aromatic ring is substituted with an amino group and an ethylthio group

Properties

IUPAC Name

methyl 4-amino-3-ethylsulfanylbenzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H13NO2S/c1-3-14-9-6-7(10(12)13-2)4-5-8(9)11/h4-6H,3,11H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BKSIEBMZZMWFRG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCSC1=C(C=CC(=C1)C(=O)OC)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H13NO2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

211.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1557324-26-1
Record name methyl 4-amino-3-(ethylsulfanyl)benzoate
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Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of methyl 4-amino-3-(ethylthio)benzoate typically involves the alkylation of aniline derivatives. One common method starts with ethyl 4-aminobenzoate, which undergoes a series of reactions to introduce the ethylthio group at the meta position. The process involves the use of tert-butyl hypochlorite and dimethyl sulfide under controlled low-temperature conditions, followed by the addition of triethylamine and subsequent refluxing .

Industrial Production Methods: Industrial production methods for this compound are not extensively documented, but they likely follow similar synthetic routes as those used in laboratory settings, with optimizations for scale, yield, and cost-effectiveness.

Chemical Reactions Analysis

Types of Reactions: Methyl 4-amino-3-(ethylthio)benzoate can undergo various chemical reactions, including:

    Oxidation: The ethylthio group can be oxidized to form sulfoxides or sulfones.

    Reduction: The nitro group can be reduced to an amino group.

    Substitution: The amino group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or catalytic hydrogenation can be used.

    Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.

Major Products Formed:

    Oxidation: Sulfoxides or sulfones.

    Reduction: Amino derivatives.

    Substitution: Various substituted benzoates depending on the reagents used.

Scientific Research Applications

Organic Synthesis

Methyl 4-amino-3-(ethylthio)benzoate is utilized as an intermediate in the production of various organic compounds. Its unique structure allows for diverse chemical reactions, including:

  • Substitution Reactions : The ethylthio group can participate in nucleophilic substitution reactions, leading to the formation of other substituted benzoates.
  • Oxidation and Reduction : This compound can be oxidized to form sulfoxides or sulfones, or reduced to yield amino derivatives, expanding its application scope in synthetic chemistry.

Biological Studies

In biological research, this compound is employed to investigate enzyme interactions and metabolic pathways. The compound's lipophilicity, enhanced by the ethylthio group, facilitates its ability to cross cell membranes, making it a valuable tool for studying intracellular processes .

Pharmaceutical Development

The compound's structural features make it a candidate for drug development. Its potential applications include:

  • Antimicrobial Agents : Due to its ability to interact with biological macromolecules, it may serve as a scaffold for designing new antimicrobial agents.
  • Psychotherapeutic Agents : Similar compounds have shown efficacy in treating various psychological disorders, suggesting that this compound could be explored for similar therapeutic roles .

Case Studies

Several studies have highlighted the utility of this compound:

  • Enzyme Interaction Studies : Research demonstrated that this compound can modulate enzyme activity in metabolic pathways, providing insights into drug metabolism and interactions .
  • Synthesis of Novel Compounds : A study outlined the use of this compound as a precursor for synthesizing new derivatives with enhanced biological activity .

Mechanism of Action

The mechanism of action of methyl 4-amino-3-(ethylthio)benzoate depends on its specific application. In biological systems, it may interact with enzymes or receptors, altering their activity. The ethylthio group can enhance the compound’s lipophilicity, improving its ability to cross cell membranes and reach intracellular targets. The amino group can form hydrogen bonds with biological macromolecules, influencing their function .

Comparison with Similar Compounds

    Methyl 4-aminobenzoate: Lacks the ethylthio group, making it less lipophilic.

    Ethyl 4-amino-3-(methylthio)benzoate: Similar structure but with a methylthio group instead of an ethylthio group.

Uniqueness: Methyl 4-amino-3-(ethylthio)benzoate’s unique combination of functional groups provides distinct chemical properties, such as increased lipophilicity and potential for diverse chemical reactions, making it valuable for specific applications in research and industry .

Biological Activity

Methyl 4-amino-3-(ethylthio)benzoate, a compound with the chemical formula C11H15NO2SC_{11}H_{15}NO_2S, has garnered attention for its potential biological activities and applications in various fields, including medicinal chemistry and pharmacology. This article reviews the compound's biological activity, focusing on its mechanisms of action, effects on biological systems, and relevant case studies.

Chemical Structure and Properties

This compound features an ethylthio group that enhances its lipophilicity, allowing it to penetrate cell membranes more effectively. The amino group can participate in hydrogen bonding with biological macromolecules, potentially influencing their functions.

PropertyValue
Molecular FormulaC11H15NO2SC_{11}H_{15}NO_2S
Molecular Weight229.31 g/mol
SolubilitySoluble in organic solvents
LipophilicityHigh

The biological activity of this compound is primarily attributed to its interactions with enzymes and receptors. The compound's structure allows it to modulate enzymatic activity and influence metabolic pathways. The ethylthio group increases its ability to interact with lipid membranes, enhancing bioavailability and efficacy.

Antimicrobial Properties

Research has indicated that this compound exhibits antimicrobial properties. In vitro studies demonstrate its effectiveness against various bacterial strains, suggesting potential applications in treating infections caused by resistant bacteria .

Analgesic Activity

The compound's potential analgesic effects have been explored through pharmacological testing. Similar compounds have shown promising results in reducing pain in animal models, indicating that this compound may also possess analgesic properties worth investigating further .

Case Studies

  • Antimicrobial Study : A study conducted on a series of benzoate derivatives found that compounds with similar structures exhibited significant antibacterial activity against strains such as Staphylococcus aureus and Escherichia coli. This compound was hypothesized to have comparable efficacy due to its structural similarities .
  • Anti-inflammatory Research : In a comparative study involving various benzoate derivatives, the anti-inflammatory activity was assessed using carrageenan-induced paw edema in rats. Some derivatives showed a reduction in edema comparable to standard anti-inflammatory drugs like Piroxicam .

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